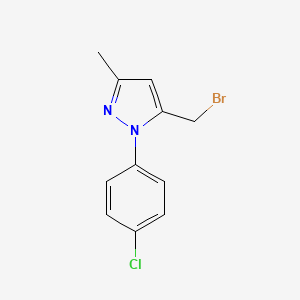
5-Bromomethyl-3-methyl-n-(4-chlorophenyl)pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromomethyl-3-methyl-n-(4-chlorophenyl)pyrazole is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromomethyl-3-methyl-n-(4-chlorophenyl)pyrazole typically involves the reaction of 3-methyl-1H-pyrazole with 4-chlorobenzyl bromide under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromomethyl-3-methyl-n-(4-chlorophenyl)pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The methyl group on the pyrazole ring can be oxidized to form a carboxylic acid or an aldehyde.
Reduction Reactions: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and various amines. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly used.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and substituted amines.
Oxidation Reactions: Products include carboxylic acids and aldehydes.
Reduction Reactions: Products include primary amines.
Aplicaciones Científicas De Investigación
5-Bromomethyl-3-methyl-n-(4-chlorophenyl)pyrazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 5-Bromomethyl-3-methyl-n-(4-chlorophenyl)pyrazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or DNA, leading to the inhibition of their function .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromomethyl-3-(4-chlorophenyl)isoxazole: Similar in structure but contains an isoxazole ring instead of a pyrazole ring.
4-(Bromomethyl)-5-methyl-3-phenylisoxazole: Contains a phenyl group instead of a chlorophenyl group.
Uniqueness
5-Bromomethyl-3-methyl-n-(4-chlorophenyl)pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of both bromomethyl and chlorophenyl groups enhances its reactivity and potential for diverse applications.
Propiedades
Fórmula molecular |
C11H10BrClN2 |
|---|---|
Peso molecular |
285.57 g/mol |
Nombre IUPAC |
5-(bromomethyl)-1-(4-chlorophenyl)-3-methylpyrazole |
InChI |
InChI=1S/C11H10BrClN2/c1-8-6-11(7-12)15(14-8)10-4-2-9(13)3-5-10/h2-6H,7H2,1H3 |
Clave InChI |
PTBLURLQFFJTHZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=C1)CBr)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















